Despite its discontinued use, BDE-183S remains a subject of scientific research due to its presence in the environment and potential for exposure. Research efforts focus on understanding its:
BDE-183S serves as a reference compound in various scientific studies related to brominated flame retardants (BFRs). Due to its well-characterized properties and availability, it is often used in:
2,2',3,4,4',5',6-Heptabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are brominated flame retardants commonly used in various applications to reduce flammability. This specific compound has the molecular formula and is characterized by seven bromine atoms attached to a diphenyl ether structure. Its chemical structure contributes to its physical properties, including a melting point of approximately -107.3 °C and a boiling point of 99.2 °C .
BDE-183 is considered a hazardous substance due to several factors:
The chemical behavior of 2,2',3,4,4',5',6-Heptabromodiphenyl ether is influenced by its brominated nature. It can undergo various reactions typical of halogenated compounds, such as:
These reactions are crucial for understanding its environmental impact and biotransformation in biological systems.
Research indicates that 2,2',3,4,4',5',6-Heptabromodiphenyl ether exhibits various biological activities. It has been linked to endocrine disruption and potential neurotoxicity. Studies have shown that PBDEs can interfere with thyroid hormone levels and may affect reproductive health in animals. Additionally, 2,2',3,4,4',5',6-Heptabromodiphenyl ether has demonstrated cytotoxic effects on certain cell lines, suggesting a need for further investigation into its safety profile and long-term health effects .
Synthesis of 2,2',3,4,4',5',6-Heptabromodiphenyl ether typically involves:
The synthesis process must be carefully monitored due to the hazardous nature of the reagents involved.
2,2',3,4,4',5',6-Heptabromodiphenyl ether is primarily used as a flame retardant in various materials including:
Studies on 2,2',3,4,4',5',6-Heptabromodiphenyl ether have focused on its interactions with biological systems and environmental components. Key findings include:
Several compounds share structural similarities with 2,2',3,4,4',5',6-Heptabromodiphenyl ether. Here are some notable examples:
Compound Name | Molecular Formula | Number of Bromines | Unique Features |
---|---|---|---|
2,2',3,4,4',5-Hexabromodiphenyl Ether | C12H5Br6O | 6 | Fewer bromines; potentially less toxic |
2,3-Dibromodiphenyl Ether | C12H8Br2O | 2 | Significantly lower bromination |
1,1'-Biphenyl-2,2',3-triol | C12H10O3 | 0 | Non-brominated; serves as a control compound |
Each of these compounds has distinct properties and applications that differentiate them from 2,2',3,4,4',5',6-Heptabromodiphenyl ether. The unique arrangement of bromine atoms in the heptabrominated compound contributes significantly to its fire-retardant capabilities but also raises concerns regarding toxicity and environmental persistence.